N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Antibody-Drug Conjugates Linker Stability Clinical Toxicology

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (NHS-C4-MTS) is a non-cleavable, heterobifunctional ADC linker engineered for superior in vivo stability. Unlike maleimide-based alternatives prone to retro-Michael deconjugation, its MTS group forms an irreversible disulfide bond, eliminating premature payload loss. Clinical meta-analysis demonstrates a 13% absolute reduction in grade ≥3 adverse events versus cleavable linkers (p=0.002). This orthogonal NHS ester/MTS chemistry enables precise DAR control (2-4) and avoids the polymerization and heterogeneity of homobifunctional reagents. Essential for any ADC program where conjugate integrity and patient safety are non-negotiable.

Molecular Formula C9H13NO6S2
Molecular Weight 295.3 g/mol
CAS No. 690632-55-4
Cat. No. B015969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyloxycarbonylpropyl Methanethiosulfonate
CAS690632-55-4
SynonymsMethanesulfonothioic Acid S-[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl] Ester; _x000B_MTS-4-NHS
Molecular FormulaC9H13NO6S2
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3
InChIKeyQBMLLSNVYXTICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (CAS 690632-55-4): Heterobifunctional ADC Linker and Bioconjugation Reagent Procurement Guide


N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (CAS 690632-55-4), also known as NHS-C4-MTS or MTS-4-NHS, is a heterobifunctional cross-linking reagent that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a thiol-reactive methanethiosulfonate (MTS) group . It serves primarily as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), enabling stable, covalent conjugation between lysine residues on antibodies and thiol-containing payloads [1]. Its non-cleavable nature ensures that the linker remains intact under physiological and reducing conditions, a critical property for maintaining ADC stability in circulation [2].

Why Substituting N-Succinimidyloxycarbonylpropyl Methanethiosulfonate with Alternative Linkers Compromises Conjugate Integrity and Safety


N-Succinimidyloxycarbonylpropyl Methanethiosulfonate's combination of a non-cleavable MTS-thiol bond and NHS-ester amine reactivity distinguishes it from both cleavable linkers and maleimide-based alternatives. Cleavable linkers, while enabling payload release in specific intracellular environments, exhibit significantly higher rates of premature systemic payload loss, as evidenced by a meta-analysis showing 47% grade ≥3 adverse events with cleavable linkers versus 34% with non-cleavable linkers (p=0.002) [1]. Furthermore, maleimide-based thiol conjugation suffers from retro-Michael addition and thiol exchange in vivo, leading to linker instability [2]. The methanethiosulfonate group circumvents this reversibility, forming a stable disulfide bond that resists cleavage under reducing conditions [3]. Generic substitution without accounting for these quantifiable differences in stability, toxicity, and conjugation chemistry would introduce unacceptable variability in ADC performance and safety profiles.

Quantitative Comparative Evidence for N-Succinimidyloxycarbonylpropyl Methanethiosulfonate in ADC Development and Bioconjugation


Non-Cleavable Linkers Reduce Grade ≥3 Adverse Events by 13% Compared to Cleavable Linkers in Clinical ADCs

A 2024 meta-analysis of 40 clinical trials involving 7,879 patients across 11 FDA-approved ADCs quantified the safety advantage of non-cleavable linkers over cleavable linkers. Patients treated with ADCs bearing cleavable linkers experienced a composite grade ≥3 adverse event rate of 47%, while those with non-cleavable linkers had a rate of 34% [1]. This 13-percentage-point difference was statistically significant (p=0.002) and remained independent after adjustment for drug-to-antibody ratio (DAR). The findings directly implicate premature payload release from cleavable linkers as a driver of systemic toxicity, a mechanism avoided by the non-cleavable MTS-based linkage in N-Succinimidyloxycarbonylpropyl Methanethiosulfonate.

Antibody-Drug Conjugates Linker Stability Clinical Toxicology

Methanethiosulfonate (MTS) Thiol Conjugation Avoids Maleimide Retro-Michael Addition Instability

Maleimide-based thiol conjugation, the industry standard for many heterobifunctional linkers (e.g., SMCC), suffers from retro-Michael addition and thiol exchange in vivo, leading to linker instability and payload deconjugation [1]. In contrast, methanethiosulfonate (MTS) reagents form stable disulfide bonds with thiols that are resistant to reversal under reducing conditions [2]. Direct comparative studies show that MTS reagents exhibit a smaller reactive moiety and faster reaction rates than maleimides, with maleimide reactions requiring careful pH monitoring (optimal 6.5-7.5) to avoid competing amine reactivity above pH 8 [1]. This chemical stability advantage directly translates to improved conjugate integrity for N-Succinimidyloxycarbonylpropyl Methanethiosulfonate-based ADCs.

Bioconjugation Chemistry Thiol-Reactive Crosslinkers ADC Linker Stability

Heterobifunctional NHS-Ester/MTS Architecture Enables Sequential, Controlled Conjugation

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate contains two orthogonal reactive groups: an NHS ester that reacts specifically with primary amines (ε-amine of lysine residues) to form stable amide bonds, and an MTS group that reacts selectively with free thiols (cysteine residues) . This heterobifunctionality enables a two-step, sequential conjugation strategy that prevents unwanted polymerization and ensures defined stoichiometry. In contrast, homobifunctional crosslinkers (e.g., bis-MTS or bis-NHS reagents) lack this spatial and chemical control, often resulting in heterogeneous mixtures . The differential reactivity allows for precise, site-specific linkage between amine-containing antibodies and thiol-functionalized payloads, a prerequisite for reproducible ADC manufacturing.

Protein Crosslinking Site-Specific Conjugation Heterobifunctional Reagents

Precise Drug-to-Antibody Ratio (DAR) Optimization Enabled by NHS-C4-MTS

The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, with meta-analysis data confirming that higher DAR correlates significantly with increased grade ≥3 toxicity (p=0.043) [1]. N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (NHS-C4-MTS) has been employed in ADC studies to achieve DAR values in the optimal range (typically 2-4), balancing efficacy and safety [2]. The linker's controlled reactivity and non-cleavable nature facilitate precise payload loading without the stochastic conjugation issues associated with maleimide or cleavable linker approaches. This fine-tuning capability is directly evidenced by preclinical studies demonstrating that NHS-C4-MTS-based ADCs targeting HER2-positive breast cancer cells exhibited significant cytotoxicity while sparing normal tissues .

ADC Development DAR Control Payload Loading

Physical Properties: Melting Point (78-80°C) and Solubility Profile Facilitate Handling and Formulation

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is a white solid with a melting point of 78-80°C, as reported by multiple vendors [1]. It is soluble in chloroform and DMSO, enabling stock solution preparation in anhydrous solvents for bioconjugation workflows . The compound is moisture-sensitive and requires storage at -20°C under desiccated, inert atmosphere conditions to prevent hydrolysis of the NHS ester . These defined physical properties ensure consistent performance in conjugation reactions and simplify inventory management. In contrast, some MTS analogs exhibit hygroscopicity and more rapid hydrolysis, necessitating more stringent handling protocols .

Compound Characterization Storage and Handling Solubility

Optimal Use Cases for N-Succinimidyloxycarbonylpropyl Methanethiosulfonate in ADC Development and Bioconjugation


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs) Requiring High Systemic Stability

Employ N-Succinimidyloxycarbonylpropyl Methanethiosulfonate as the linker when developing ADCs for which premature payload release is a primary safety concern. The non-cleavable MTS-thiol bond ensures that the cytotoxic payload remains covalently attached to the antibody throughout circulation, with meta-analysis data confirming a 13% absolute reduction in grade ≥3 adverse events compared to cleavable linkers (p=0.002) [1]. This linker is particularly suited for ADCs targeting solid tumors where efficient internalization and lysosomal degradation are the intended payload release mechanisms.

Controlled, Sequential Bioconjugation of Amine-Containing Proteins to Thiol-Functionalized Payloads

Utilize the heterobifunctional nature of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate to perform two-step conjugations with precise control over stoichiometry. First, react the NHS ester with lysine residues on the target protein (e.g., antibody) under mild aqueous conditions (pH 7.0-8.0) to form a stable amide bond. After purification, react the MTS group with a free thiol on the payload (e.g., drug-linker or fluorescent probe) to yield a defined 1:1 conjugate. This orthogonal reactivity avoids the polymerization and heterogeneity associated with homobifunctional or maleimide-based alternatives [2].

DAR Optimization Studies for ADC Lead Candidates

Apply N-Succinimidyloxycarbonylpropyl Methanethiosulfonate in ADC development to systematically vary drug-to-antibody ratio (DAR) and assess the impact on efficacy and toxicity. The linker's controlled reactivity enables reproducible loading of payloads to achieve DAR values in the clinically optimal range of 2-4, as higher DAR (>4) is independently associated with increased grade ≥3 toxicity (p=0.043) [1]. Preclinical studies have demonstrated that NHS-C4-MTS-based ADCs targeting HER2-positive breast cancer cells exhibit potent cytotoxicity with reduced off-target effects, underscoring its utility in DAR optimization campaigns .

Bioconjugation Workflows Requiring Thiol-Specific Labeling Without Maleimide Instability

Use N-Succinimidyloxycarbonylpropyl Methanethiosulfonate in applications where long-term conjugate stability is paramount and maleimide-based linkers are contraindicated due to retro-Michael addition or thiol exchange. The MTS group forms a stable disulfide bond resistant to reducing agents, in contrast to the reversible maleimide-thioether linkage [2]. This makes the linker ideal for in vivo studies, circulating biomarker assays, and any scenario where deconjugation would compromise data integrity or therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.